molecular formula C9H6BrF B13612735 1-Bromo-3-fluoro-5-(prop-2-yn-1-yl)benzene

1-Bromo-3-fluoro-5-(prop-2-yn-1-yl)benzene

Cat. No.: B13612735
M. Wt: 213.05 g/mol
InChI Key: FCLUPJBUQRWTJZ-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(prop-2-yn-1-yl)benzene is an aromatic compound with a benzene ring substituted with bromine, fluorine, and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-fluoro-5-(prop-2-yn-1-yl)benzene typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

    Alkynylation: The prop-2-yn-1-yl group can be added through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-5-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-Bromo-3-fluoro-5-(prop-2-yn-1-yl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with unique properties.

    Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.

    Chemical Biology: The compound can be used in studies involving molecular interactions and mechanisms.

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoro-5-(prop-2-yn-1-yl)benzene exerts its effects depends on the specific context of its use. In organic synthesis, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effects of the prop-2-yn-1-yl group. These substituents affect the compound’s reactivity towards nucleophiles and electrophiles, enabling various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-fluoro-5-(prop-2-yn-1-yloxy)benzene
  • 1-Bromo-2-fluoro-3-methyl-5-(prop-2-yn-1-yloxy)benzene
  • 1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene

Uniqueness

1-Bromo-3-fluoro-5-(prop-2-yn-1-yl)benzene is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with the prop-2-yn-1-yl group, imparts distinct electronic and steric properties, making it a valuable compound for various chemical applications.

Properties

Molecular Formula

C9H6BrF

Molecular Weight

213.05 g/mol

IUPAC Name

1-bromo-3-fluoro-5-prop-2-ynylbenzene

InChI

InChI=1S/C9H6BrF/c1-2-3-7-4-8(10)6-9(11)5-7/h1,4-6H,3H2

InChI Key

FCLUPJBUQRWTJZ-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC(=CC(=C1)Br)F

Origin of Product

United States

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